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Compound of Interest

Compound Name:

(4-N-

(Benzhydryloxycarbonyl)cytosine)-

1-acetic acid

Cat. No.: B065131 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(4-N-(tert-butoxycarbonyl)cytosine)-1-acetic acid is a chemically modified nucleobase derivative

of significant interest in the fields of medicinal chemistry, nucleic acid research, and drug

development. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the

exocyclic amine (N4) of cytosine enhances its solubility in organic solvents and allows for

selective chemical transformations. The acetic acid moiety at the N1 position provides a

versatile handle for conjugation to other molecules, such as peptides, labels, or solid supports.

This guide provides a comprehensive overview of the basic chemical characterization, a

plausible synthetic route, spectroscopic analysis, and its application in key research and

development workflows.

Chemical and Physical Properties
The fundamental properties of (4-N-(Boc)cytosine)-1-acetic acid are summarized in the table

below. This data is essential for its handling, characterization, and use in synthetic protocols.
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Property Value

IUPAC Name
2-(4-((tert-butoxycarbonyl)amino)-2-

oxopyrimidin-1(2H)-yl)acetic acid[1]

CAS Number 172405-16-2[1]

Molecular Formula C11H15N3O5

Molecular Weight 269.25 g/mol

Appearance White to off-white solid

Purity Typically ≥95%

Storage Conditions Sealed in a dry environment at 2-8°C[1]

Solubility Soluble in various organic solvents

Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for (4-N-(Boc)cytosine)-1-acetic acid is not readily

available in peer-reviewed literature, a plausible and standard synthetic route can be proposed

based on established organic chemistry principles for the modification of nucleobases. The

synthesis can be envisioned as a two-step process: N4-Boc protection of cytosine followed by

N1-alkylation.

Proposed Synthetic Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.sigmaaldrich.com/TW/zh/product/ambeedinc/ambh9614f95a
https://www.sigmaaldrich.com/TW/zh/product/ambeedinc/ambh9614f95a
https://www.sigmaaldrich.com/TW/zh/product/ambeedinc/ambh9614f95a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proposed Synthesis of (4-N-(Boc)cytosine)-1-acetic acid

Cytosine

4-N-(Boc)cytosine

Step 1:
N4-Protection

(4-N-(Boc)cytosine)-1-acetic acid

Step 2:
N1-Alkylation & Hydrolysis

Boc Anhydride (Boc2O),
DMAP, DMF

1. NaH, DMF
2. Ethyl bromoacetate

3. LiOH, H2O/THF

Click to download full resolution via product page

Caption: Proposed two-step synthesis of (4-N-(Boc)cytosine)-1-acetic acid.

Experimental Protocol
Step 1: Synthesis of 4-N-(Boc)cytosine

Materials: Cytosine, Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP),

Dimethylformamide (DMF).

Procedure:

Suspend cytosine (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon).

Add DMAP (catalytic amount, e.g., 0.1 equivalents).
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Add Boc₂O (1.1 to 1.5 equivalents) portion-wise to the suspension.

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can

be monitored by Thin Layer Chromatography (TLC).

Upon completion, the solvent is removed under reduced pressure.

The residue is then purified, for example, by recrystallization or column chromatography

on silica gel, to yield 4-N-(Boc)cytosine.

Step 2: Synthesis of (4-N-(Boc)cytosine)-1-acetic acid

Materials: 4-N-(Boc)cytosine, Sodium hydride (NaH), Ethyl bromoacetate, Lithium hydroxide

(LiOH), Tetrahydrofuran (THF), Water.

Procedure:

Dissolve 4-N-(Boc)cytosine (1 equivalent) in anhydrous DMF in a flask under an inert

atmosphere.

Cool the solution to 0°C in an ice bath.

Carefully add NaH (1.1 equivalents) portion-wise. The mixture is stirred at 0°C for 30-60

minutes to allow for deprotonation.

Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by

TLC.

After the reaction is complete, quench it by the slow addition of water.

Extract the product with an organic solvent (e.g., ethyl acetate) and wash the organic layer

with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude ethyl ester.
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Dissolve the crude ethyl ester in a mixture of THF and water.

Add LiOH (2-3 equivalents) and stir at room temperature for 2-4 hours to hydrolyze the

ester.

After hydrolysis is complete (monitored by TLC), acidify the reaction mixture with a dilute

acid (e.g., 1M HCl) to protonate the carboxylic acid.

Extract the final product with an appropriate organic solvent.

Dry, concentrate, and purify the product, for instance, by column chromatography, to yield

(4-N-(Boc)cytosine)-1-acetic acid.

Spectroscopic Characterization
While specific spectra for this compound are not publicly available, the expected spectroscopic

data can be predicted based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table outlines the predicted chemical shifts for the protons (¹H NMR) and carbons

(¹³C NMR) of (4-N-(Boc)cytosine)-1-acetic acid.

¹H NMR
Predicted δ
(ppm)

Multiplicity Integration Assignment

Boc ~1.50 singlet 9H (CH₃)₃-C

CH₂ ~4.50 singlet 2H N1-CH₂-COOH

H5 ~7.20 doublet 1H Cytosine H5

H6 ~8.00 doublet 1H Cytosine H6

NH ~10.5 broad singlet 1H Boc-NH

COOH ~12.0 broad singlet 1H COOH
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¹³C NMR Predicted δ (ppm) Assignment

Boc CH₃ ~28.0 (CH₃)₃-C

CH₂ ~50.0 N1-CH₂-COOH

Boc C ~80.0 (CH₃)₃-C

C5 ~95.0 Cytosine C5

C6 ~145.0 Cytosine C6

Boc C=O ~152.0 Boc C=O

C4 ~155.0 Cytosine C4

C2 ~163.0 Cytosine C2

COOH ~170.0 COOH

Note: Predicted shifts are based on typical values for these functional groups and may vary

depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)
In an electrospray ionization mass spectrometry (ESI-MS) experiment, the expected molecular

ion peaks would be:

[M-H]⁻ (Negative Ion Mode): 268.09 m/z

[M+H]⁺ (Positive Ion Mode): 270.11 m/z

Applications in Research and Development
(4-N-(Boc)cytosine)-1-acetic acid is a valuable building block in several areas of research and

development due to its dual functionality.

Modified Oligonucleotide Synthesis: The N1-acetic acid group allows for the incorporation of

this modified cytosine base into peptide nucleic acids (PNAs) or for its conjugation to solid

supports for the synthesis of modified DNA or RNA oligonucleotides. The Boc group provides

protection for the exocyclic amine during the coupling reactions.
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Drug Discovery and Development: This compound can serve as a scaffold for the synthesis

of novel drug candidates. The carboxylic acid can be used to link the molecule to other

pharmacophores or to a larger molecular framework, while the modified nucleobase can

interact with biological targets such as enzymes or receptors.

Workflow for Solid-Phase Oligonucleotide Synthesis
The following diagram illustrates the general cycle of solid-phase synthesis for incorporating a

modified nucleobase like (4-N-(Boc)cytosine)-1-acetic acid (represented as a phosphoramidite

derivative).
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Solid-Phase Oligonucleotide Synthesis Cycle

Synthesis Cycle

1. Deblocking
(Remove 5'-DMT group)

2. Coupling
(Add modified phosphoramidite)

3. Capping
(Block unreacted 5'-OH)

4. Oxidation
(P(III) to P(V))

Repeat for next base

Cleavage and Deprotection

Final cycle

Start with solid support-
linked nucleoside

Purification of
Oligonucleotide

Click to download full resolution via product page

Caption: A simplified workflow of solid-phase oligonucleotide synthesis.

General Drug Discovery Workflow
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This diagram shows a generalized workflow for drug discovery where a modified nucleobase

derivative could be utilized.

General Drug Discovery Workflow

Role of Modified Nucleobase

Target Identification
and Validation

Lead Generation
(e.g., HTS, Fragment Screening)

Lead Optimization

Preclinical Development

Clinical Trials

(4-N-(Boc)cytosine)-1-acetic acid
as a building block for

library synthesis

Used in SAR studies
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Caption: A high-level overview of the drug discovery process.

Conclusion
(4-N-(Boc)cytosine)-1-acetic acid is a versatile synthetic building block with significant potential

in the development of novel therapeutics and research tools. Its well-defined chemical

properties, combined with its dual functionality, make it a valuable reagent for researchers in
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both academic and industrial settings. This guide provides a foundational understanding of its

basic characterization and a framework for its application in key scientific workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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